

High-Performance Liquid Chromatography (HPLC) method for Afabycin quantification

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Compound of Interest

Compound Name: Afabycin disodium

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Application Note: A Robust HPLC-UV Method for the Quantification of Afabycin

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Afabycin. Afabycin is a first-in-class antistaphylococcal agent that functions as a prodrug, converting in vivo to its active moiety, afabycin desphosphono (Debio 1452), which inhibits the bacterial enzyme FabI.[1][2][3][4] The availability of both oral and intravenous formulations necessitates a robust analytical method for quality control and pharmacokinetic studies.[2][5] This method is suitable for the determination of Afabycin in bulk drug substance and has the potential for adaptation to various biological matrices.

Introduction

Afabycin is an investigational antibiotic with potent activity against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA).[6] It possesses a unique mechanism of action, targeting the fatty acid synthesis pathway, which makes it a valuable candidate in the fight against antibiotic resistance.[2][3][4] Accurate and precise quantification of Afabycin is critical for ensuring the quality of pharmaceutical formulations and for conducting pharmacokinetic and metabolic studies in drug development. This document provides a detailed protocol for a UV-based HPLC method for the determination of Afabycin.

Physicochemical Properties of Afabycin

- Chemical Formula: $C_{23}H_{24}N_3O_7P$ [1][7]
- Molecular Weight: 485.43 g/mol [1][7]
- Appearance: White solid powder [6][7]
- Structure: Contains a benzofuran and a naphthyridinone moiety, which are chromophores suitable for UV detection. [1]

Experimental Protocol: HPLC Method for Afabycin Quantification

This protocol is a recommended starting point and should be fully validated in the user's laboratory.

1. Instrumentation and Materials

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- HPLC grade acetonitrile, methanol, and water.
- Potassium dihydrogen phosphate (KH_2PO_4), analytical grade.
- Phosphoric acid, analytical grade.
- Afabycin reference standard.

2. Chromatographic Conditions

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	245 nm (This should be optimized by running a UV scan of Afabycin)
Injection Volume	10 µL
Run Time	25 minutes

3. Preparation of Solutions

- Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Afabycin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for Bulk Drug Substance)

- Accurately weigh an amount of the Afabycin drug substance equivalent to 10 mg of Afabycin and transfer to a 10 mL volumetric flask.
- Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. Method Validation Parameters (Illustrative Data)

The following tables represent typical data that would be generated during method validation.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	8500
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r^2)
1 - 100	≥ 0.999

Table 3: Precision

Level	Repeatability (Intra-day, n=6) %RSD	Intermediate Precision (Inter-day, n=6) %RSD
Low QC (5 µg/mL)	< 2.0%	< 3.0%
Mid QC (50 µg/mL)	< 2.0%	< 3.0%
High QC (90 µg/mL)	< 2.0%	< 3.0%

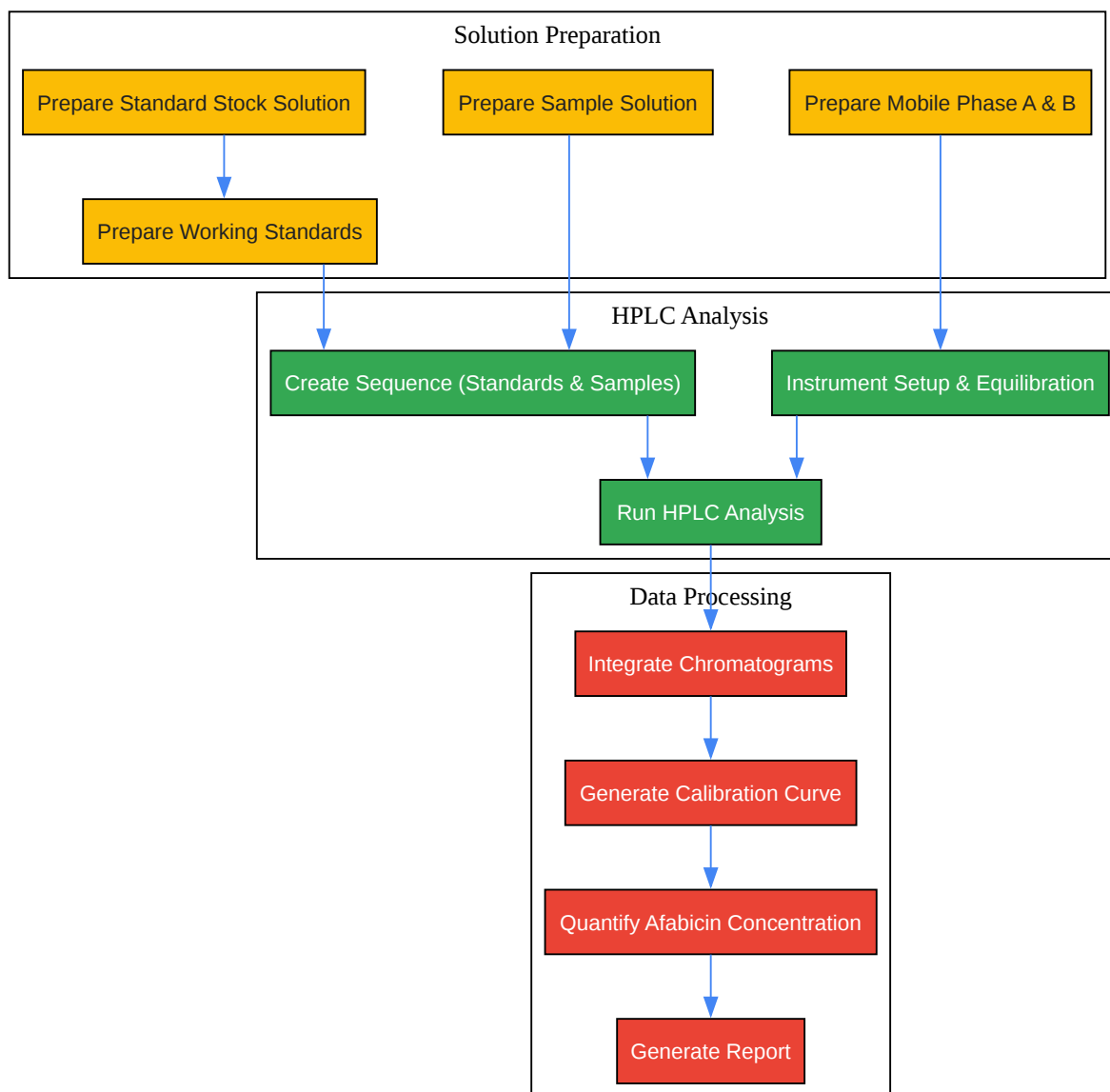
Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Mean Recovery (%)	Acceptance Criteria
Low QC	99.5%	98.0% - 102.0%
Mid QC	100.2%	98.0% - 102.0%
High QC	99.8%	98.0% - 102.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

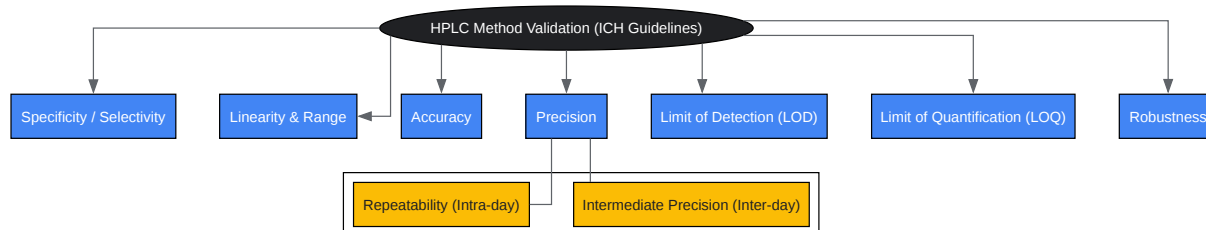
Parameter	Estimated Value (µg/mL)
LOD	0.3
LOQ	1.0

Visualizations



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Caption: Experimental workflow for the HPLC quantification of Afabycin.



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Caption: Key parameters for the validation of the Afabycin HPLC method.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantification of Afabycin. The method is straightforward, utilizing standard C18 column chemistry and UV detection, making it accessible to most analytical laboratories. The provided parameters serve as a strong starting point for method development and validation for quality control and research applications.

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